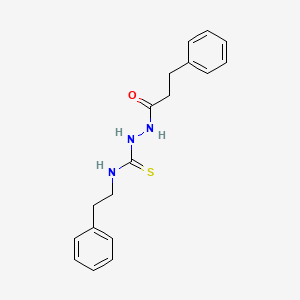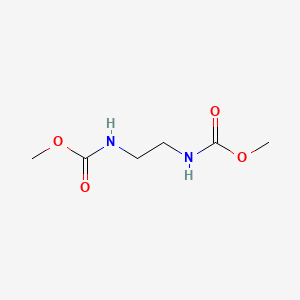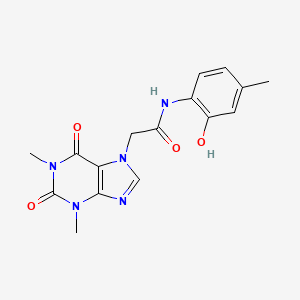![molecular formula C23H23N3O4S B5202919 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B5202919.png)
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step synthetic routes. One common approach is the use of 3-amino-1,2,4-triazole as a key starting material. This compound can undergo various reactions with electrophiles in multi-component and one-pot reactions to form the desired heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly for its antimicrobial, antifungal, and anticancer activities.
Agrochemistry: It can be used as a lead compound for developing new agrochemicals with improved efficacy and reduced environmental impact.
Materials Science: The compound’s heterocyclic structure can be utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves its interaction with various molecular targets and pathways. The compound can act as a pharmacophore, interacting with biological receptors through hydrogen-bonding and dipole interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole-containing scaffolds, such as:
Fluconazole: An antifungal agent.
Flupoxam: An herbicide.
Anastrozole: An anticancer agent.
Uniqueness
What sets 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one apart is its unique combination of a sulfur-containing heterocycle with a trimethoxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
13-methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-25-22(27)16-11-14-12-7-5-6-8-15(12)24-18(14)19(26(16)23(25)31)13-9-10-17(28-2)21(30-4)20(13)29-3/h5-10,16,19,24H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFDWMBORORTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC3=C(C(N2C1=S)C4=C(C(=C(C=C4)OC)OC)OC)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B5202843.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5202879.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5202895.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)


![1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
